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molecular formula C12H8F3NO2 B1606161 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol CAS No. 69045-85-8

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol

Cat. No. B1606161
M. Wt: 255.19 g/mol
InChI Key: LXXDBPUREVMTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969332B2

Procedure details

p-dihydroxybenzene 12.1 g (0.11 mol), anhydrous potassium carbonate 15.2 g (0.11 mol) were added to 500 mL of three-necked flask with DMF (200 mL) in sequence, the reaction mixture was then heated to 60° C., forming pale yellow turbid liquid, a solution of 2-chloro-5-(trifluoromethyl)pyridine 18.2 g (0.1 mol) in DMF (50 mL) was added dropwise to the above solution, after completion of addition for 15 min, then the mixture was heated to 90° C. and stirred for another 4 hours at this temperature. The reaction was monitored by thin-layer chromatography (TLC). After the reaction was completed, the reaction mixture was cooled to room temperature, then poured into water (300 mL) and extracted with ethyl acetate (2×300 mL). The organic phases were combined, washed with brine (2×200 mL), dried over anhydrous magnesium sulfate, concentrated under reduced pressure and the residue was purified via silica gel column chromatography (Fluent: ethyl acetate/petroleum ether=1:8) to give the product (19.1 g) as a white solid in 75% yield.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Cl[C:16]1[CH:21]=[CH:20][C:19]([C:22]([F:25])([F:24])[F:23])=[CH:18][N:17]=1.O>CN(C=O)C>[F:23][C:22]([F:25])([F:24])[C:19]1[CH:20]=[CH:21][C:16]([O:1][C:2]2[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=2)=[N:17][CH:18]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
OC1=CC=C(C=C1)O
Name
Quantity
15.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
18.2 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for another 4 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming pale yellow turbid liquid
ADDITION
Type
ADDITION
Details
after completion of addition for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×300 mL)
WASH
Type
WASH
Details
washed with brine (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified via silica gel column chromatography (Fluent: ethyl acetate/petroleum ether=1:8)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(C=1C=CC(=NC1)OC1=CC=C(C=C1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 19.1 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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